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Compound of Interest

4-Amino-6-iodo-2-
Compound Name:
methylpyrimidine

Cat. No.: B582076

An In-depth Technical Guide to 4-amino-6-iodo-
2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 4-amino-6-iodo-2-methylpyrimidine (CAS No: 943006-46-0). Due to the limited
availability of direct experimental data for this specific compound, this guide also includes
predicted properties and representative experimental protocols based on structurally similar
molecules to facilitate further research and application.

Core Physical and Chemical Properties

While comprehensive experimental data for 4-amino-6-iodo-2-methylpyrimidine is not readily
available in published literature, a summary of its basic and computationally predicted
properties is presented below.

Table 1: General and Computationally Predicted Properties of 4-amino-6-iodo-2-
methylpyrimidine
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Property Value Source

CAS Number 943006-46-0 Commercial Suppliers[1]
Molecular Formula CsHelN3 ChemScene

Molecular Weight 235.03 g/mol ChemScene

Topological Polar Surface Area

(TPSA) 51.8 A2 ChemScene

Predicted LogP 1.553 Guidechem

Hydrogen Bond Donors 1 ChemScene

Hydrogen Bond Acceptors 3 ChemScene

Rotatable Bonds 0 ChemScene

Note: The LogP value is a prediction and may differ from experimental values. TPSA and
hydrogen bond information are useful in predicting the compound's behavior in biological
systems.

Spectroscopic Data (Predicted and Representative)

Direct experimental spectra for 4-amino-6-iodo-2-methylpyrimidine are not currently
available in public databases. However, based on the analysis of structurally related
aminopyrimidines, the following spectral characteristics can be anticipated.

Table 2: Predicted and Representative Spectroscopic Data
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Technique Predicted/Representative Data

Signals corresponding to the methyl protons

singlet, ~2.4 ppm), the pyrimidine ring proton
14 NMR (.9 ppm) py .gp

(singlet, ~6.5-7.0 ppm), and the amino protons

(broad singlet, ~5.0-6.0 ppm).

Resonances for the methyl carbon, and the four
13C NMR L o
distinct carbons of the pyrimidine ring.

Characteristic peaks for N-H stretching (amine
group, ~3300-3500 cm™1), C-H stretching

IR Spectroscopy (methyl and aromatic, ~2900-3100 cm~1), C=N
and C=C stretching (pyrimidine ring, ~1500-
1650 cm~1), and C-I stretching (~500-600 cm™1).

M Spect . A molecular ion peak [M]* at m/z 235, with
ass Spectrometry o ] o
characteristic isotopic patterns for iodine.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4-amino-6-iodo-2-
methylpyrimidine are not explicitly published. However, the synthesis of analogous iodo- and
aminopyrimidine derivatives is well-documented. The following are representative protocols
that could be adapted for this compound.

Synthesis of Substituted Pyrimidines

The synthesis of 4-amino-6-iodo-2-methylpyrimidine would likely start from a more readily
available pyrimidine derivative. A plausible synthetic route could involve the iodination of a
corresponding amino-hydroxypyrimidine, followed by conversion of the hydroxyl group to an
amino group, or vice versa. A general method for the synthesis of a dihydroxypyrimidine
precursor is described below.

Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This procedure is adapted from a patented method for the synthesis of a key intermediate.[2]
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e Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer and under an ice
bath, add 150 mL of methanol.

» Base Addition: While stirring, add 18.4 g (0.34 mol) of sodium methoxide.

e Reactant Addition: After complete dissolution of the sodium methoxide, add 13.2 g (0.1 mol)
of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

e Reaction: Remove the ice bath and warm the reaction mixture to 18-25 °C. Continue stirring
for 4 hours. The solution will become a creamy white suspension.

o Work-up: After the reaction is complete, remove the methanol by distillation under reduced
pressure (30-35 °C).

 Purification: Add 50 mL of water to dissolve the residue. Adjust the pH to 1-2 with 4M
hydrochloric acid to precipitate a white solid. Stir the suspension at 0 °C for 4 hours to
complete crystallization.

« |solation: Collect the solid by suction filtration. Wash the solid sequentially with ice-cold water
and ice-cold methanol.

e Drying: Dry the product to obtain white solid 4,6-dihydroxy-2-methylpyrimidine.

Subsequent chlorination followed by iodination or direct iodination, and amination steps would
be required to yield the final product.

Spectroscopic Analysis

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., DMSO-des, CDCI3).

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard NMR spectrometer
(e.g., 400 or 500 MHz). Typical parameters include a 90° pulse, a relaxation delay of 1-2
seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
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e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a larger
sample amount or a longer acquisition time due to the lower natural abundance of 13C.

Protocol 3: Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for
oils). For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press
it into a transparent disk.

e Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer
over the range of 4000-400 cm™1,

Protocol 4: Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

e Analysis: Obtain the mass spectrum, looking for the molecular ion peak and characteristic
fragmentation patterns.

Potential Biological Activity and Signaling Pathways

While there is no specific biological activity reported for 4-amino-6-iodo-2-methylpyrimidine,
the aminopyrimidine scaffold is a well-known privileged structure in medicinal chemistry,
frequently found in kinase inhibitors and antimicrobial agents.[3][4]

¢ Kinase Inhibition: Many aminopyrimidine derivatives function as ATP-competitive inhibitors of
various protein kinases by mimicking the adenine core of ATP.[5] These compounds have
been developed as inhibitors for kinases such as EGFR, c-KIT, and VEGFR, which are
implicated in cancer.[5]

» Antimicrobial Activity: 2-Aminopyrimidine derivatives have demonstrated a broad spectrum of
antimicrobial activities against various bacterial and fungal strains.[4][6]

o Antitumor Activity: Several studies have reported the antitumor activities of pyrimidine
derivatives.[7][8] lodinated compounds themselves have also been investigated for their
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potential in antitumor chemotherapy, suggesting that the iodo-substituent might contribute to
the biological activity.[9]

Given the lack of specific data, a logical workflow for the initial investigation of a novel
compound like 4-amino-6-iodo-2-methylpyrimidine is crucial.

Synthesis & Purification
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Experimental workflow for 4-amino-6-iodo-2-methylpyrimidine.

This guide serves as a foundational resource for researchers interested in 4-amino-6-iodo-2-
methylpyrimidine. Further experimental work is necessary to fully elucidate its properties and
potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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